1,1'-Dimethyl-1H,1'H-2,2'-biimidazole
Overview
Description
1,1’-Dimethyl-1H,1’H-2,2’-biimidazole is a heterocyclic organic compound with the molecular formula C8H10N4. It is part of the imidazole family, characterized by two fused imidazole rings with methyl groups attached to the nitrogen atoms at the 1 and 1’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Dimethyl-1H,1’H-2,2’-biimidazole can be synthesized through several methods. One common approach involves the reaction of imidazole with methylating agents under controlled conditions. For example, the reaction of imidazole with methyl iodide in the presence of a base like potassium carbonate can yield 1,1’-dimethylimidazole, which can then be further reacted to form 1,1’-Dimethyl-1H,1’H-2,2’-biimidazole .
Industrial Production Methods: Industrial production of 1,1’-Dimethyl-1H,1’H-2,2’-biimidazole typically involves large-scale methylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Dimethyl-1H,1’H-2,2’-biimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: N-oxides of 1,1’-Dimethyl-1H,1’H-2,2’-biimidazole.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1,1’-Dimethyl-1H,1’H-2,2’-biimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can exhibit unique catalytic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 1,1’-Dimethyl-1H,1’H-2,2’-biimidazole involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to diverse biological and chemical effects. For example, in biological systems, the compound can bind to metal ions in enzymes, altering their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
2,2’-Biimidazole: Similar in structure but lacks the methyl groups at the 1 and 1’ positions.
1,1’-Diethyl-2,2’-biimidazole: Similar structure with ethyl groups instead of methyl groups.
1,1’-Dimethyl-4,4’-biimidazole: Similar structure with methyl groups at different positions.
Uniqueness: 1,1’-Dimethyl-1H,1’H-2,2’-biimidazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methyl groups at the 1 and 1’ positions enhances its stability and ability to form coordination complexes, making it valuable in various applications .
Properties
IUPAC Name |
1-methyl-2-(1-methylimidazol-2-yl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-11-5-3-9-7(11)8-10-4-6-12(8)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRPQHUALQQSPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435850 | |
Record name | 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37570-94-8 | |
Record name | 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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